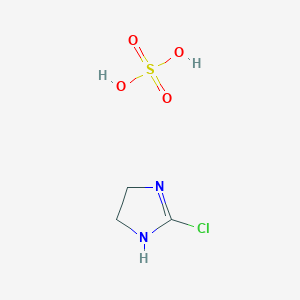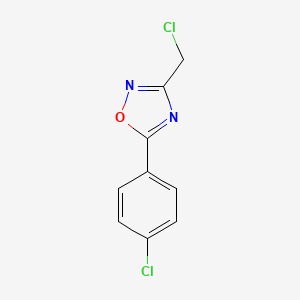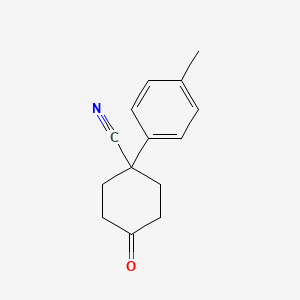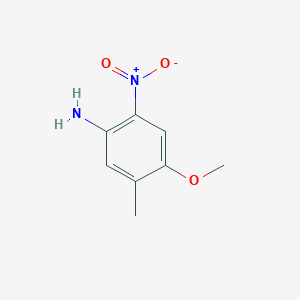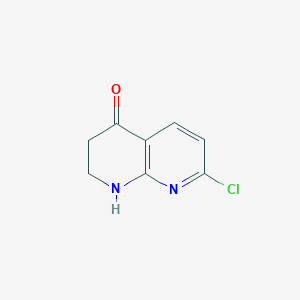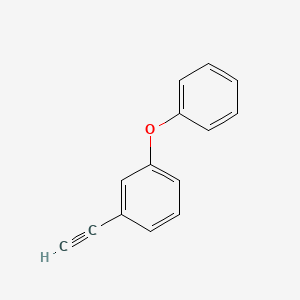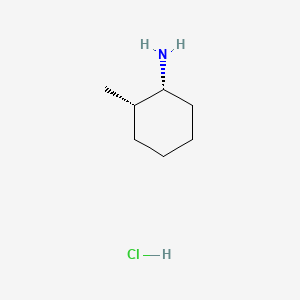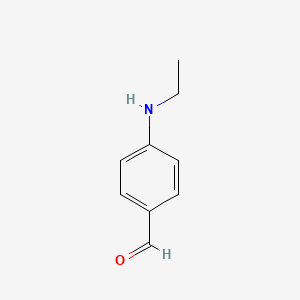![molecular formula C17H26NP B1601552 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- CAS No. 540492-51-1](/img/structure/B1601552.png)
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-
Übersicht
Beschreibung
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-, also known as Pindolol, is a non-selective beta-adrenergic blocker used in the treatment of hypertension, angina pectoris, and arrhythmias. The chemical structure of Pindolol consists of an indole ring system with a beta-hydroxy group and a pindolol moiety.
Wissenschaftliche Forschungsanwendungen
Catalysis and Ligand Design
Phosphorus-containing ligands, such as bis(diphenylphosphino)amines with various substituents, have been synthesized and evaluated in catalytic processes. These ligands, when activated with chromium and other metal catalysts, have shown significant promise in the ethylene tetramerization process, producing high-value chemical products like 1-octene and 1-hexene with excellent selectivity and activity. The structural modifications of these ligands enable fine-tuning of the catalytic performance, highlighting their potential in industrial applications (Kuhlmann et al., 2007).
Material Science
In materials science, novel phosphorus-containing polymers have been developed for various applications. For instance, fluorinated polyimides based on bis(ether amine) monomers have been synthesized, offering properties such as high solubility in organic solvents, transparency, low dielectric constants, and excellent thermal stability. These materials are promising for use in electronic and optoelectronic devices due to their unique electrical and optical properties (Chung et al., 2006).
Organometallic Chemistry
The synthesis and characterization of zinc complexes with bis(phosphino)amines have been reported, exploring their reactivity with CO2. Such studies provide insights into the potential use of these complexes in catalysis, especially in reactions involving CO2 activation and conversion. This research contributes to the development of sustainable chemical processes by utilizing CO2 as a raw material (Dickie et al., 2014).
Pharmaceutical and Medical Applications
Phosphorus-containing compounds have also been explored for their potential in medical applications, particularly in the development of new anticancer agents. Gold(I) complexes with phosphine ligands have been synthesized and evaluated for their in vitro and in vivo anticancer activity. The structure-activity relationship studies of these complexes provide valuable information for the design of new metal-based drugs (Horvath et al., 2012).
Polymer Chemistry
Research into the synthesis of novel fluorinated polyamides using noncoplanar aromatic bis(ether amine) monomers has led to the development of materials with exceptional solubility, thermal stability, and optical properties. These materials are of interest for their potential applications in advanced technologies, including high-performance polymers and optoelectronic devices (Shockravi et al., 2011).
Eigenschaften
IUPAC Name |
1-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NP/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6/h7-13,17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHDIGXWRNPNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1C2=CC=CC=C2C=C1N(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478900 | |
| Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
CAS RN |
540492-51-1 | |
| Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



